4-(Cyclohexylmethoxy)piperidine hydrochloride

Description

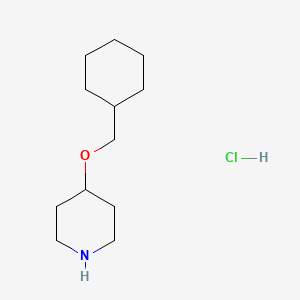

4-(Cyclohexylmethoxy)piperidine hydrochloride is a piperidine derivative functionalized with a cyclohexylmethoxy group at the 4-position of the piperidine ring. Piperidine derivatives are widely explored in pharmaceutical and agrochemical research due to their versatility as building blocks and bioactive motifs .

Properties

IUPAC Name |

4-(cyclohexylmethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIDKNUDQAYVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-81-0 | |

| Record name | Piperidine, 4-(cyclohexylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

From N-Carbethoxy-4-piperidone

According to recent patents, such as the process described in WO2022195497A1, the initial step involves etherification of N-Carbethoxy-4-piperidone using trimethyl orthoformate (TMOF) in the presence of an acid catalyst (e.g., p-toluene sulphonic acid, PTSA) in a fluid medium. This reaction proceeds at approximately 30–64°C, yielding 4,4-dimethoxypiperidine, which is subsequently distilled under high vacuum to obtain a high-purity intermediate.

| Parameter | Value |

|---|---|

| Reactants | N-Carbethoxy-4-piperidone, trimethyl orthoformate, PTSA |

| Solvent | Methanol |

| Temperature | 30–64°C |

| Catalyst | p-Toluene sulphonic acid (PTSA) |

| Yield | Approximately 82.9% (distilled product) |

The process is optimized to minimize impurities, with GC analysis confirming high purity (>99%) of the intermediate.

Conversion to 4-Piperidone Hydrochloride

The 4,4-dimethoxypiperidine is then hydrolyzed with concentrated hydrochloric acid (5–7 mol/L) at low temperatures (~10°C), followed by heating at 75°C for 4 hours. The resulting product is distilled to remove excess HCl, then crystallized from isopropyl alcohol to yield 4-piperidone hydrochloride hydrate with high purity (around 98%).

| Parameter | Value |

|---|---|

| Hydrochloric acid concentration | 5–7 mol/L |

| Temperature | 10°C (initial), then 75°C (hydrolysis) |

| Duration | 4 hours |

| Yield | Approximately 86.37% |

Introduction of Cyclohexylmethyl Group

Alkylation of Piperidine

The key step involves the nucleophilic substitution of the piperidine nitrogen with cyclohexylmethyl groups. This can be achieved via alkylation using cyclohexylmethyl halides or related derivatives under basic conditions. For instance, the reaction of piperidine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate in an appropriate solvent (e.g., acetonitrile) facilitates the formation of 4-(Cyclohexylmethyl)piperidine .

| Parameter | Value |

|---|---|

| Reagents | Cyclohexylmethyl chloride, piperidine |

| Base | Potassium carbonate |

| Solvent | Acetonitrile |

| Temperature | Reflux (~80°C) |

| Time | 12–24 hours |

Formation of Hydrochloride Salt

The free base is then reacted with hydrogen chloride gas or hydrochloric acid solution to produce 4-(Cyclohexylmethyl)piperidine hydrochloride , which is more stable and suitable for pharmaceutical applications.

| Parameter | Value |

|---|---|

| HCl source | Gaseous HCl or concentrated HCl solution |

| Solvent | Ethyl acetate or methanol |

| Temperature | Room temperature (~20°C) |

| Duration | 1–2 hours |

Final Purification and Crystallization

The crude hydrochloride salt undergoes recrystallization from suitable solvents such as ethyl acetate or isopropanol to obtain high-purity product. The process parameters—such as solvent volume ratios, temperature control, and filtration—are optimized to maximize yield and purity.

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate / isopropanol |

| Recrystallization temperature | 0–5°C |

| Purity (GC) | ≥99% |

| Yield | Approximately 46.5% (per patent data) |

Summary of Preparation Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | N-Carbethoxy-4-piperidone, trimethyl orthoformate, PTSA | 30–64°C | ~82.9% | Distillation of dimethoxypiperidine |

| 2 | Hydrochloric acid, 4,4-dimethoxypiperidine | 10–75°C | ~86.37% | Hydrolysis to 4-piperidone hydrochloride |

| 3 | Cyclohexylmethyl chloride, piperidine | Reflux | Variable | Alkylation to form 4-(Cyclohexylmethyl)piperidine |

| 4 | HCl | Room temp | Variable | Salt formation |

| 5 | Recrystallization solvents | 0–5°C | ≥99% purity | Final purification |

Research Findings and Data Tables

The synthesis methods described are supported by recent patent literature and experimental reports, emphasizing process efficiency, high purity, and cost-effectiveness. Notably:

- The process in WO2022195497A1 emphasizes a per-pass operation for impurity control, achieving a purity of 99% and a recovery rate of 46.5%, reducing energy consumption significantly.

- The method involving etherification of N-Carbethoxy-4-piperidone offers a streamlined route with high yields and purity, suitable for industrial scale-up.

- Alkylation with cyclohexylmethyl halides under basic conditions is a well-established route, with reaction parameters optimized to minimize side reactions and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups.

Substitution: Substitution reactions can introduce different substituents onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Cyclohexylmethoxy)piperidine hydrochloride typically involves several organic chemistry methods. The formation of the piperidine ring followed by functionalization with the cyclohexylmethoxy group is crucial for optimizing yields and purity. The reaction conditions, such as temperature and solvent choice, significantly influence the outcome of the synthesis process.

Medicinal Chemistry

This compound is primarily utilized in the development of pharmaceuticals. Its structural similarity to other biologically active compounds allows it to interact with various receptors in the central nervous system. Research indicates that compounds with similar structures can modulate dopaminergic pathways, which are critical for treating neurological disorders .

Antimicrobial Activity

Studies have shown that piperidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action often involves enzyme inhibition and disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Research indicates that piperidine derivatives can act as effective inhibitors for various enzymes. For example, some studies have highlighted their potential as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease . The ability to inhibit such enzymes makes these compounds valuable in neuropharmacology.

Drug Development

The compound has been referenced in patents related to pharmaceutical compositions, indicating its relevance in drug formulation and development. Its unique properties allow it to serve as a scaffold for designing new drugs targeting specific biological pathways.

Case Studies

- Antiviral Activity : In a study exploring novel inhibitors for HIV-1 entry, derivatives of piperidine were synthesized and evaluated for their ability to inhibit viral entry mechanisms. The findings suggested that these compounds could serve as leads for developing effective antiviral therapies .

- Antibacterial Screening : A series of synthesized piperidine derivatives were tested against various bacterial strains, revealing moderate to strong antibacterial activity. This highlights the potential of this compound in treating bacterial infections .

Mechanism of Action

The mechanism by which 4-(Cyclohexylmethoxy)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, influencing biological processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Piperidine Hydrochloride Derivatives

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

- Lipophilicity and Solubility: Cyclohexylmethoxy vs. Diphenylmethoxy: The cyclohexylmethoxy group (single cyclohexyl ring) in the target compound likely offers moderate hydrophobicity compared to the bulkier diphenylmethoxy group (C₁₈H₂₁NO·HCl, ), which reduces aqueous solubility. Fluorophenoxy vs. Nitrophenyl: Electron-withdrawing groups like nitro (C₁₁H₁₅ClN₂O₂, ) enhance polarity but may reduce membrane permeability, whereas fluorophenoxy (C₁₁H₁₄ClFNO, ) balances lipophilicity and metabolic stability.

Biological Activity

4-(Cyclohexylmethoxy)piperidine hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine ring substituted with a cyclohexylmethoxy group. Its chemical formula is with a molecular weight of approximately 221.77 g/mol. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been noted for its potential as a modulator of the central nervous system (CNS), particularly through the following mechanisms:

- Cholinergic Modulation : The compound may act as a cholinergic agonist, influencing acetylcholine receptors, which are critical for cognitive function and memory.

- Dopaminergic Activity : Preliminary studies suggest that it may also interact with dopaminergic pathways, potentially affecting mood and reward systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Effects : In animal models, the compound has shown promise in reducing symptoms of depression, likely through its action on serotonin and dopamine pathways.

- Anxiolytic Properties : The compound may possess anxiolytic effects, providing relief from anxiety-related behaviors in preclinical studies.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, potentially beneficial in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

-

Study on Antidepressant Effects :

- A study investigated the impact of similar piperidine derivatives on depressive behavior in rodents. Results indicated significant reductions in immobility time in forced swim tests, suggesting antidepressant-like properties.

-

Anxiolytic Effects :

- Another study focused on the anxiolytic effects of piperidine derivatives. The results showed that compounds with similar structures reduced anxiety-like behaviors in elevated plus maze tests.

-

Neuroprotection :

- Research examining neuroprotective effects highlighted that certain derivatives could mitigate oxidative stress-induced neuronal damage, indicating potential therapeutic applications in neurodegenerative diseases.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.